2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to an amino group, along with two methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce a nitro group. This is followed by reduction of the nitro group to an amino group. The final step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzyloxycarbonyl group can be removed under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of quinones.
Reduction: Removal of the Cbz group to yield the free amine.
Substitution: Introduction of various functional groups in place of methoxy groups.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid depends on its specific application. In biological systems, the compound can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxybenzoic acid: Lacks the benzyloxycarbonyl-protected amino group.
2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid: Contains a hydroxyacetic acid moiety instead of a dimethoxybenzoic acid moiety
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-4,5-dimethoxybenzoic acid is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the dimethoxy-substituted benzene ring
Properties
Molecular Formula |
C17H17NO6 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
4,5-dimethoxy-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C17H17NO6/c1-22-14-8-12(16(19)20)13(9-15(14)23-2)18-17(21)24-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
OUNWTGHKPWAAGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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